CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)
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Overview
Description
CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III): is a complex organometallic compound with the molecular formula C22H31ClIrN . It is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a 2-pyridinyl ligand, and a phenyl ligand coordinated to an iridium center. This compound is often used in various scientific research applications due to its catalytic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) typically involves the reaction of pentamethylcyclopentadienyl iridium dichloride dimer with 2-phenylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: While the industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphine ligands or other nitrogen-containing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) species, while reduction can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and C-H activation reactions.
Material Science: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) involves its interaction with various molecular targets. The compound can coordinate to metal centers in enzymes, thereby inhibiting their activity. It can also interact with DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]RHODIUM(III): Similar structure but with rhodium instead of iridium.
CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]PLATINUM(II): Similar structure but with platinum instead of iridium.
Uniqueness: CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III) is unique due to its high stability and catalytic efficiency. The presence of iridium, a heavier transition metal, imparts distinct electronic properties that enhance its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
carbanide;chloroiridium(2+);1,2,3,4,5-pentamethylcyclopentane;2-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N.C10H20.CH3.ClH.Ir/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-6-7(2)9(4)10(5)8(6)3;;;/h1-6,8-9H;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSWWLDLWFVXBO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClIrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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